Tiglylcarnitine

Descripción

Contextualization within Acylcarnitine Biology

To understand tiglylcarnitine, it is essential to first grasp the role of acylcarnitines as a class of compounds.

Acylcarnitines are broadly categorized based on the length of their fatty acid (acyl) chain. hmdb.camdpi.com This classification is crucial as the chain length often dictates the specific metabolic pathways in which they are involved.

Short-chain acylcarnitines: Acyl groups with 2 to 5 carbon atoms. hmdb.ca

Medium-chain acylcarnitines: Acyl groups with 6 to 12 or 13 carbon atoms. hmdb.camdpi.com

Long-chain acylcarnitines: Acyl groups with 13 or 14 to 20 or 21 carbon atoms. hmdb.camdpi.com

Very long-chain acylcarnitines: Acyl groups with more than 21 or 22 carbon atoms. hmdb.camdpi.com

This compound, with its five-carbon tiglyl group, is classified as a short-chain acylcarnitine. hmdb.cacaymanchem.com Short-chain acylcarnitines are the most abundant group of carnitines found in the body. hmdb.ca

Acylcarnitines are pivotal for cellular energy production. nih.govbiocrates.com Their primary and most well-understood function is to act as carriers for fatty acids, transporting them from the cytoplasm into the mitochondria, the cell's "powerhouses". nih.govcreative-proteomics.commetwarebio.com This transport is a critical step for the process of β-oxidation, where fatty acids are broken down to generate acetyl-CoA, which then enters the citric acid cycle (TCA cycle) to produce ATP, the main energy currency of the cell. creative-proteomics.com

Beyond this central role in fatty acid oxidation, acylcarnitines are involved in several other vital metabolic processes:

Modulating the Coenzyme A Pool: They help maintain the balance between free coenzyme A (CoA) and acyl-CoA, which is crucial for the regulation of numerous mitochondrial enzymes involved in energy metabolism. bevital.no

Detoxification: Acylcarnitines can bind to and facilitate the removal of excess or toxic acyl groups from the body. metwarebio.com

Branched-Chain Amino Acid (BCAA) Metabolism: They are also involved in the metabolic pathways of BCAAs like leucine (B10760876), isoleucine, and valine. biocrates.combevital.no

Metabolic Flexibility: Acylcarnitines play a role in the body's ability to switch between different fuel sources, such as glucose and fatty acids, depending on the physiological state (e.g., fasting vs. fed). metwarebio.com

Disruptions in acylcarnitine metabolism can lead to impaired energy production and the accumulation of potentially toxic metabolic intermediates, and are associated with various metabolic disorders. creative-proteomics.comresearchgate.net

Historical and Current Perspectives in Metabolic Research of this compound

The discovery of acylcarnitines dates back over 70 years. hmdb.cahmdb.ca Initially, research focused on their fundamental role in fatty acid transport. The development of tandem mass spectrometry (MS/MS) has revolutionized the study of acylcarnitines, allowing for the rapid and sensitive measurement of a wide profile of these compounds in biological samples like blood and urine. mayocliniclabs.comresearchgate.net This technological advancement has been instrumental in newborn screening programs for inborn errors of metabolism. mayocliniclabs.commdpi.com

Historically, elevated levels of specific acylcarnitines, including this compound, were primarily associated with rare inborn errors of metabolism. For instance, increased this compound is a known biomarker for mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, a disorder affecting isoleucine and ketone body metabolism. medchemexpress.comebi.ac.uk It is also linked to beta-ketothiolase deficiency and ECHS1 deficiency. hmdb.cacaymanchem.com

Current research has expanded the scope of this compound's relevance beyond these rare genetic disorders. It is now being investigated as a potential biomarker in a broader range of conditions, reflecting a more nuanced understanding of its role in metabolic health and disease.

Recent metabolomics studies have identified associations between altered this compound levels and various other conditions, including:

Metabolic Syndrome and Type 2 Diabetes: Some studies have noted decreased levels of this compound in individuals with metabolic syndrome and type 2 diabetes. hmdb.canih.gov Other research has explored its relationship with diabetic retinopathy. nih.gov

Cardiovascular Diseases: Altered levels have been observed in the context of cardiovascular conditions. hmdb.canih.gov

Kidney Function: this compound has been identified as a potential predictor of renal impairment in patients with type 2 diabetes. bmj.com

Cancer: Research has explored its association with certain types of cancer, such as melanoma and hepatocellular carcinoma. caymanchem.comtargetmol.comaacrjournals.org

Inflammatory and Autoimmune Conditions: Associations have been made with celiac disease and familial Mediterranean fever. hmdb.ca

Neurodegenerative Disorders: One study noted increased levels of this compound in individuals with Fragile X-Associated Tremor/Ataxia Syndrome (FXTAS). nih.gov

The ongoing study of this compound and the broader acylcarnitine profile continues to provide valuable insights into the complex interplay of metabolic pathways in both health and disease. hmdb.ca

Research Findings on this compound

The table below summarizes key research findings related to this compound and its association with various metabolic states and diseases.

Compound Names Mentioned

The table below lists the chemical compounds mentioned in this article.

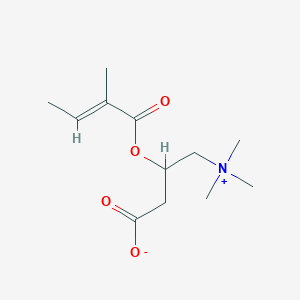

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H21NO4 |

|---|---|

Peso molecular |

243.3 g/mol |

Nombre IUPAC |

3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+ |

Clave InChI |

WURBQCVBQNMUQT-RMKNXTFCSA-N |

SMILES |

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES isomérico |

C/C=C(\C)/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES canónico |

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Sinónimos |

tiglylcarnitine |

Origen del producto |

United States |

Biochemical Pathways of Tiglylcarnitine Metabolism

Tiglylcarnitine Biosynthesis

The formation of this compound is a multi-step process that begins with the synthesis of L-carnitine.

L-carnitine is synthesized from the essential amino acids lysine (B10760008) and methionine, primarily in the liver, kidneys, and brain. rsc.org The process involves the degradation of proteins containing Nε-trimethyllysine residues. wikipedia.org

The biosynthesis of L-carnitine begins with Nε-trimethyllysine (TML), which is derived from the methylation of lysine residues within proteins. creative-proteomics.com Following protein breakdown, free TML is released and serves as the initial substrate for carnitine synthesis. rsc.orgnih.gov Through a series of enzymatic reactions, TML is converted to γ-butyrobetaine (γ-BB), the direct precursor to L-carnitine. creative-proteomics.comresearchgate.net Studies in rats have demonstrated the conversion of ε-N-trimethyllysine to γ-butyrobetaine. researchgate.net

The conversion of TML to L-carnitine is catalyzed by a series of four key enzymes. wikipedia.orgcreative-proteomics.com

| Enzyme | Abbreviation | Function |

| Trimethyllysine Hydroxylase | TMLH | Catalyzes the hydroxylation of TML to 3-hydroxy-Nε-trimethyllysine (HTML). creative-proteomics.comrsc.org |

| Hydroxytrimethyllysine Aldolase | HTMLA | Cleaves HTML into γ-trimethylaminobutyraldehyde (TMABA) and glycine. creative-proteomics.comnih.gov |

| Trimethylaminobutyraldehyde Dehydrogenase | TMABA-DH | Oxidizes TMABA to γ-butyrobetaine (γ-BB). creative-proteomics.com |

| γ-Butyrobetaine Hydroxylase | BBOX | Catalyzes the final step, the hydroxylation of γ-BB to form L-carnitine. wikipedia.orgcreative-proteomics.com |

This pathway is highly conserved across many eukaryotes. wikipedia.org While most of the reactions can occur in various tissues, the final step catalyzed by γ-butyrobetaine hydroxylase is restricted to the liver and kidneys in mammals. smpdb.ca

Once L-carnitine is synthesized, it can be esterified with various acyl-CoAs to form acylcarnitines. Carnitine acetyltransferase (CrAT) is a key enzyme in this process, responsible for the synthesis of short-chain and short branched-chain acylcarnitines. hmdb.caebi.ac.uk CrAT catalyzes the reversible transfer of acyl groups between carnitine and coenzyme A (CoA). proteopedia.org This enzyme is found in the mitochondrial matrix, endoplasmic reticulum, and peroxisomes. proteopedia.org The formation of short-chain acylcarnitines like this compound is crucial for buffering the intramitochondrial acyl-CoA/CoA ratio and for exporting acyl groups from the mitochondria. researchgate.netnih.gov

This compound is specifically formed from the esterification of L-carnitine with tiglyl-CoA. researchgate.netcaymanchem.com Tiglyl-CoA is an intermediate in the metabolic pathway of the branched-chain amino acid isoleucine. researchgate.netwikipedia.org When there is an accumulation of tiglyl-CoA, carnitine can accept the tiglyl group, forming this compound. researchgate.net This reaction, catalyzed by carnitine acetyltransferase, helps to prevent the buildup of potentially toxic acyl-CoA intermediates within the mitochondria. researchgate.netresearchgate.net

Precursors and Enzymatic Steps in L-Carnitine Synthesis

This compound Degradation and Catabolism

The degradation of this compound is essentially the reverse of its synthesis. The ester bond between tiglic acid and carnitine is hydrolyzed, releasing free L-carnitine and tiglyl-CoA. This process is also catalyzed by carnitine acetyltransferase, given the reversible nature of the reaction. proteopedia.org The released tiglyl-CoA can then proceed through the isoleucine catabolic pathway. In situations where this compound is formed to alleviate an accumulation of tiglyl-CoA, it can be transported out of the mitochondria and eventually excreted in the urine. researchgate.net This serves as a detoxification mechanism to maintain mitochondrial function. researchgate.net

This compound: A Key Intermediate in Cellular Metabolism

This compound is a specific acylcarnitine, an ester of carnitine and tiglic acid. hmdb.ca Acylcarnitines are crucial for transporting acyl-groups, such as fatty acids and organic acids, from the cytoplasm into the mitochondria for energy production through a process called beta-oxidation. hmdb.ca this compound, classified as a short-chain acylcarnitine, is specifically involved in the metabolic pathways of branched-chain amino acids and ketone bodies. hmdb.caorpha.netlmdb.ca

The metabolism of this compound is intricately linked with fundamental cellular energy and amino acid catabolic pathways.

Integration with Branched-Chain Amino Acid Catabolism Pathways

This compound is a key intermediate in the breakdown of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. mdpi.comfrontiersin.org The catabolism of BCAAs is a multi-step process that occurs primarily in the mitochondria of various tissues, notably skeletal muscle. frontiersin.org

The initial two steps of BCAA catabolism are shared among all three amino acids, involving transamination by branched-chain aminotransferase (BCAT) and subsequent oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.comfrontiersin.org These reactions produce branched-chain α-keto acids (BCKAs) and their corresponding acyl-CoA derivatives. frontiersin.org

The catabolic pathway of isoleucine specifically leads to the formation of tiglyl-CoA. Under conditions where tiglyl-CoA may accumulate, it can be converted to this compound through the action of carnitine acyltransferases. This conversion serves to buffer the intramitochondrial acyl-CoA pool and facilitate the transport of these intermediates.

| Metabolite | Enzyme | Pathway Step |

| Isoleucine | Branched-chain aminotransferase (BCAT) | Transamination |

| α-keto-β-methylvaleric acid | Branched-chain α-keto acid dehydrogenase (BCKDH) | Oxidative decarboxylation |

| Tiglyl-CoA | (Various) | Isoleucine catabolism |

| This compound | Carnitine acyltransferases | Esterification of tiglyl-CoA |

This table outlines the key steps in the catabolic pathway of isoleucine leading to the formation of this compound.

Role in Isoleucine and Ketone Body Catabolic Processes

This compound plays a significant role in the catabolism of both isoleucine and ketone bodies. hmdb.caorpha.net Its formation is a direct consequence of the breakdown of isoleucine, as described in the preceding section.

Furthermore, the metabolism of this compound is connected to ketone body utilization. Ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, are produced primarily in the liver from fatty acids and certain amino acids, serving as an alternative energy source for extrahepatic tissues during periods of fasting or low glucose availability. researchgate.netmdpi.com

The enzyme mitochondrial acetoacetyl-CoA thiolase (T2), which is crucial for the final step of ketolysis (the breakdown of ketone bodies for energy), is also involved in isoleucine catabolism. orpha.netresearchgate.net Specifically, T2 catalyzes the thiolytic cleavage of 2-methylacetoacetyl-CoA, a downstream metabolite in the isoleucine breakdown pathway. orpha.net A deficiency in this enzyme can lead to the accumulation of upstream metabolites, including tiglyl-CoA, which is then converted to this compound. orpha.netcaymanchem.com Therefore, elevated levels of this compound can be an indicator of impaired ketone body and isoleucine metabolism. hmdb.cacaymanchem.com

| Metabolic Process | Key Enzyme | Relationship to this compound |

| Isoleucine Catabolism | Mitochondrial acetoacetyl-CoA thiolase (T2) | A defect in this enzyme leads to the accumulation of tiglyl-CoA and subsequently this compound. orpha.netcaymanchem.com |

| Ketone Body Utilization (Ketolysis) | Mitochondrial acetoacetyl-CoA thiolase (T2) | This enzyme is essential for the breakdown of ketone bodies. orpha.netresearchgate.net |

This table highlights the dual role of the enzyme T2 in both isoleucine and ketone body catabolism and its impact on this compound levels.

Roles of Tiglylcarnitine in Cellular Metabolic Regulation

Contributions to Mitochondrial Energy Homeostasis

The mitochondrion is the primary site of cellular energy production, and tiglylcarnitine is intimately involved in several processes that ensure its proper function. Its roles extend from facilitating the transport of fuel sources to modulating the availability of essential cofactors.

Facilitation of Acyl Group Transport into Mitochondria for Beta-Oxidation

The general function of acylcarnitines, including this compound, is to transport acyl groups from the cytoplasm into the mitochondrial matrix for their subsequent breakdown through beta-oxidation to produce energy. hmdb.casmpdb.ca While long-chain fatty acids are the primary substrates dependent on the carnitine shuttle, the formation of short-chain acylcarnitines like this compound is also crucial. hmdb.calumenlearning.comencyclopedia.pub

The process begins with the activation of fatty acids to their coenzyme A (CoA) esters in the cytoplasm. lumenlearning.com On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT-I) catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming an acylcarnitine. lumenlearning.comutah.edu This newly formed acylcarnitine, such as this compound, is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase. smpdb.cahealth.state.mn.us Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) reverses the process, regenerating the acyl-CoA and free carnitine. smpdb.calumenlearning.com The acyl-CoA, in this case, tiglyl-CoA, can then enter the beta-oxidation pathway. smpdb.ca

| Cellular Location | Enzyme | Action |

| Outer Mitochondrial Membrane | Carnitine Palmitoyltransferase I (CPT-I) | Converts acyl-CoA to acylcarnitine |

| Inner Mitochondrial Membrane | Carnitine-Acylcarnitine Translocase | Transports acylcarnitine into the matrix |

| Inner Mitochondrial Membrane | Carnitine Palmitoyltransferase II (CPT-II) | Converts acylcarnitine back to acyl-CoA |

Regulation of Intramitochondrial Coenzyme A Pool Dynamics

This compound plays a vital role in maintaining the balance of the intramitochondrial coenzyme A (CoA) pool. bevital.noresearchgate.net The ratio of free CoA to acyl-CoA is a critical regulator of mitochondrial function, influencing the activity of numerous enzymes involved in energy metabolism. bevital.no

When there is an accumulation of specific acyl-CoAs, such as tiglyl-CoA from isoleucine metabolism, it can inhibit various mitochondrial processes, including beta-oxidation. researchgate.netresearchgate.netresearchgate.net By converting these excess acyl groups into acylcarnitines, the pool of free CoA is replenished, allowing mitochondrial pathways to function optimally. researchgate.netresearchgate.netresearchgate.net This buffering of the acyl-CoA/CoA ratio is essential for preventing mitochondrial dysfunction. bevital.noresearchgate.net The formation of this compound effectively removes the inhibitory tiglyl group, ensuring the continued operation of metabolic machinery. researchgate.netresearchgate.netresearchgate.net

Interconnection with Glucose and Fatty Acid Oxidation Balance

The metabolism of different fuel sources, primarily glucose and fatty acids, is tightly coordinated to meet the cell's energy demands. This compound is a marker and a participant in the balance between these two major oxidative pathways. bevital.noresearchgate.net

In states of high fatty acid oxidation or the breakdown of certain amino acids like isoleucine, the production of short-chain acylcarnitines, including this compound, increases. nih.gov This reflects the cellular reliance on non-glucose energy sources. Conversely, an increase in glucose metabolism can influence the levels of acylcarnitines. For instance, malonyl-CoA, a product of glucose metabolism, is a potent inhibitor of CPT-I, thereby reducing the entry of long-chain fatty acids into the mitochondria for oxidation. researchgate.netutah.eduresearchgate.net While not a direct regulator in the same manner as malonyl-CoA, the profile of acylcarnitines, including this compound, provides a snapshot of the substrate utilization balance within the cell. bevital.no

This compound as a Metabolite in Metabolic Flexibility

Metabolic flexibility is the capacity of a cell or organism to adapt its fuel source utilization in response to changes in nutrient availability and energy demand. nih.govnih.gov this compound is an important metabolite in this adaptive process, reflecting and contributing to the ability to switch between different energy substrates.

Mechanisms of Fuel Switching and Substrate Utilization

The ability to switch between carbohydrates and fats for energy is a hallmark of metabolic health. nih.gov The levels of various acylcarnitines, including this compound, can indicate the efficiency of this fuel switching. nih.govoup.com For example, in a fasted state, the body relies more on fatty acid oxidation, leading to an increase in acylcarnitine production. researchgate.net

Studies have shown that in response to feeding, the levels of certain acylcarnitines decrease as the body switches to glucose metabolism. researchgate.net The profile of acylcarnitines, therefore, can serve as a marker for metabolic flexibility. nih.gov The formation of this compound from the catabolism of isoleucine is part of this broader metabolic network that allows for the utilization of amino acids as an energy source when other fuels are scarce. wikipedia.orgontosight.ai

Implications in Acyl Group Excretion and Cellular Detoxification

The formation of acylcarnitines serves as a crucial mechanism for the detoxification and excretion of potentially harmful acyl groups that accumulate within the mitochondria. researchgate.netbevital.noresearchgate.net When the catabolism of certain amino acids or fatty acids is impaired, or when there is an overload of a particular substrate, the corresponding acyl-CoAs can build up to toxic levels. researchgate.netresearchgate.netresearchgate.net

Tiglylcarnitine in Inborn Errors of Metabolism Research

Elevation of Tiglylcarnitine in Specific Organic Acidemias

The measurement of acylcarnitines, including this compound (also denoted as C5:1), is a cornerstone of diagnostic approaches for organic acidemias. albertahealthservices.caresearchgate.net An elevated level of this compound in blood or urine points towards a blockage in the isoleucine degradation pathway. orpha.net

Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, also known as beta-ketothiolase deficiency, is a rare autosomal recessive disorder affecting the metabolism of both isoleucine and ketone bodies. orpha.netjpedres.org The disorder is caused by mutations in the ACAT1 gene, which encodes the T2 enzyme. jpedres.orgnih.govbiomedres.us This enzyme catalyzes the final step in the isoleucine catabolic pathway. orpha.net

A deficiency in the T2 enzyme leads to the accumulation of upstream metabolites. hmdb.ca In the context of isoleucine breakdown, this results in the buildup of 2-methylacetoacetyl-CoA. This compound is then converted to other metabolites, including 2-methyl-3-hydroxybutyrate (B1258522) and tiglyl-CoA, which is subsequently esterified to carnitine to form this compound. orpha.netbiomedres.us Consequently, blood and urine analyses of patients with T2 deficiency typically reveal an elevated level of this compound (C5:1) and another key marker, 2-methyl-3-hydroxybutyrylcarnitine (C5OH). biomedres.ushealth.wa.gov.auscielo.br

However, the biochemical phenotype can be subtle, especially in patients with "mild" mutations that retain some residual enzyme activity. nih.govnih.gov In these cases, this compound levels might be within the normal range under stable conditions, making diagnosis challenging outside of acute ketoacidotic episodes. nih.govnih.gov During such episodes, the characteristic profile of elevated this compound becomes more apparent. orpha.net

ECHS1 deficiency is an inborn error of metabolism that affects the catabolism of valine and the beta-oxidation of fatty acids. nih.govmdpi.com Caused by mutations in the ECHS1 gene, this disorder can present with a wide range of clinical signs, including severe neurological symptoms consistent with Leigh syndrome. nih.govmdpi.com

The ECHS1 enzyme is involved in multiple metabolic pathways, including the breakdown of valine. nih.gov A defect in this enzyme can lead to the accumulation of various metabolites. Research has shown that this compound (C5:1) can be elevated in the blood spots of newborns with ECHS1 deficiency. hmdb.canih.gov One case report detailed the incidental finding of elevated this compound and other acylcarnitines in a newborn screening sample, which ultimately led to the diagnosis of ECHS1 deficiency through further metabolic and molecular testing. nih.gov The elevation of this compound in this context is linked to the disruption of the broader mitochondrial metabolic environment caused by the enzyme defect.

2-Methyl-3-hydroxybutyric acidemia is another inborn error of isoleucine metabolism. health.state.mn.us this compound (C5:1) is considered a primary marker for this condition. loinc.orgloinc.org The disorder is characterized by a deficiency in the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase. This enzyme defect occurs in the isoleucine catabolic pathway, leading to the accumulation of 2-methyl-3-hydroxybutyric acid and its precursors, including tiglyl-CoA. The excess tiglyl-CoA is then detoxified via conjugation with carnitine, resulting in elevated levels of this compound. health.state.mn.us

In T2 deficiency, the elevation of C5:1 is often accompanied by an increase in C5OH (2-methyl-3-hydroxybutyrylcarnitine). biomedres.usnih.gov In contrast, other organic acidemias, such as propionic acidemia and methylmalonic acidemia, may also show some elevation of tiglylglycine (a conjugate of tiglic acid and glycine) but are distinguished by the presence of other characteristic markers like propionylcarnitine (B99956) (C3). orpha.net

Table 1: this compound (C5:1) in the Differential Diagnosis of Organic Acidemias

| Disorder | Gene Defect | Primary Acylcarnitine Markers | Key Differentiating Features |

| Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency | ACAT1 | Elevated this compound (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5OH) biomedres.ushealth.wa.gov.au | Urinary excretion of 2-methyl-3-hydroxybutyrate and 2-methylacetoacetate (B1246266) during ketoacidotic episodes. orpha.netjpedres.org |

| Enoyl-CoA Hydratase Short-Chain 1 (ECHS1) Deficiency | ECHS1 | May show elevated this compound (C5:1) and C4OH/C3DC nih.gov | Often presents with severe lactic acidosis and Leigh syndrome phenotype; urinary 2-methyl-2,3-dihydroxybutyric acid is a key marker. nih.gov |

| 2-Methyl-3-hydroxybutyric Acidemia | HADH2 (gene encoding the dehydrogenase) | Elevated this compound (C5:1) health.state.mn.usloinc.org | Associated with deficiency of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase. health.state.mn.us |

This compound as a Biomarker in Metabolic Screening Research

The use of tandem mass spectrometry (MS/MS) has revolutionized newborn screening by enabling the simultaneous measurement of multiple metabolites from a single dried blood spot. indianpediatrics.netaap.org this compound is one of the many acylcarnitines included in these screening panels. aphl.orgfrontiersin.org

Newborn screening programs utilize the measurement of this compound (C5:1) as a key marker to detect infants at risk for certain organic acidemias, most notably T2 deficiency. scielo.brwadsworth.org An elevated C5:1 level on an initial screen is a trigger for further diagnostic investigation. wadsworth.org This early detection is critical because, for disorders like T2 deficiency, timely management can prevent severe metabolic crises and long-term neurological damage. orpha.netaap.org

The screening process is not without its challenges. Mild forms of T2 deficiency may not show elevated this compound under stable, non-stressed conditions, potentially leading to false-negative results. nih.govnih.gov Furthermore, an elevated C5:1 is not exclusively diagnostic for one specific disorder, necessitating follow-up testing, including a full plasma acylcarnitine profile and urine organic acid analysis, to confirm a diagnosis. scielo.brnih.gov Despite these limitations, the inclusion of this compound in newborn screening panels is an invaluable tool for the early identification of affected individuals, allowing for prompt intervention. scielo.brmdpi.com

Table 2: Role of this compound (C5:1) in Newborn Screening

| Screening Parameter | Technology Used | Indication | Follow-up Action |

| Elevated this compound (C5:1) | Tandem Mass Spectrometry (MS/MS) on Dried Blood Spots indianpediatrics.net | Potential indicator for T2 Deficiency, 2-Methyl-3-hydroxybutyric Acidemia, or ECHS1 Deficiency. nih.govhealth.state.mn.usloinc.org | Referral to a metabolic specialist for confirmatory testing, including plasma acylcarnitine analysis and urine organic acid analysis. nih.govhealth.state.mn.us |

Characterization of Distinct Metabolic Signatures in Genetic Disorders

In the field of inborn errors of metabolism (IEM), the identification of distinct metabolic signatures is crucial for accurate diagnosis. This compound (C5:1), a short-chain acylcarnitine, serves as a significant biomarker in the metabolic profiles of several genetic disorders. hmdb.ca Its accumulation, often in conjunction with other specific metabolites, helps to delineate the biochemical phenotype of these conditions, which primarily involve defects in the catabolism of the amino acid isoleucine and ketone body metabolism. scielo.brorpha.net

Research has established that elevated levels of this compound are a hallmark of specific enzymatic defects. Analysis of acylcarnitine profiles in blood, particularly from dried blood spots in newborn screening, is a primary method for detecting these disorders. caymanchem.comnih.gov The metabolic signature is not solely reliant on this compound but on a pattern of multiple analytes.

Beta-Ketothiolase Deficiency (BKT)

The most prominent genetic disorder associated with elevated this compound is Beta-ketothiolase deficiency (BKT), also known as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency. hmdb.cahealth.wa.gov.auvirginia.gov This autosomal recessive disorder impairs the final step of isoleucine breakdown and the metabolism of ketone bodies. orpha.netnih.gov During acute ketoacidotic episodes, patients with BKT deficiency exhibit a characteristic metabolic signature. scielo.br Blood acylcarnitine analysis reveals increased concentrations of this compound (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5-OH). scielo.brnih.govsimd.org Concurrently, urinary organic acid analysis typically shows increased excretion of 2-methyl-3-hydroxybutyrate, tiglylglycine, and 2-methylacetoacetate. scielo.brorpha.netnih.gov However, in patients with some residual enzyme activity, the abnormalities in their metabolic profiles may be subtle under stable conditions. caymanchem.comhmdb.ca

Other Genetic Disorders

Elevated this compound is not exclusive to BKT deficiency and is also a feature of other related IEMs. These include:

2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: This X-linked disorder, also known as HSD10 disease, affects the isoleucine degradation pathway. researchgate.net Its biochemical profile can mimic that of BKT deficiency, with urinary organic acid analysis showing significant excretion of tiglylglycine and 2-methyl-3-hydroxybutyrate. orpha.netresearchgate.net However, research indicates that the ratio of 2-methylacetoacetylcarnitine (MAAC) to 2-methyl-3-hydroxybutyrylcarnitine (MHBC) in blood spots can help differentiate the two conditions, with the ratio being considerably lower in HSD10 disease. jsbms.jp

ECHS1 Deficiency: Deficiency of Enoyl-CoA Hydratase, Short-Chain 1, a mitochondrial enzyme, also leads to elevated blood levels of this compound. hmdb.ca

The following table summarizes the distinct metabolic signatures involving this compound for several genetic disorders.

| Genetic Disorder | Affected Gene / Enzyme | This compound (C5:1) Level | Associated Metabolic Markers |

|---|---|---|---|

| Beta-Ketothiolase Deficiency (BKT) | ACAT1 / Mitochondrial acetoacetyl-CoA thiolase (T2) | Elevated hmdb.cahealth.wa.gov.au | Elevated 2-methyl-3-hydroxybutyrylcarnitine (C5-OH); Elevated urinary 2-methyl-3-hydroxybutyrate, tiglylglycine, and 2-methylacetoacetate. scielo.brnih.govsimd.org |

| 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency (HSD10 Disease) | HSD17B10 / 2-methyl-3-hydroxybutyryl-CoA dehydrogenase | Elevated researchgate.netwadsworth.org | Elevated 2-methyl-3-hydroxybutyrylcarnitine (C5-OH); Elevated urinary tiglylglycine and 2-methyl-3-hydroxybutyrate; Low ratio of 2-methylacetoacetylcarnitine (MAAC) to C5-OH. orpha.netresearchgate.netjsbms.jp |

| ECHS1 Deficiency | ECHS1 / Enoyl-CoA Hydratase, Short-Chain 1 | Elevated hmdb.ca | Data on other specific co-elevated markers is still emerging. |

The diagnostic utility of this compound is further defined by established reference ranges in newborn screening and clinical laboratories. These values help to distinguish between normal and potentially pathological concentrations.

| Source | Analyte | Age Group | Reference Range (µmol/L) |

|---|---|---|---|

| Virginia Department of Health (Newborn Screening) virginia.gov | This compound (C5:1) | Newborn | Normal: <0.10 Abnormal: ≥0.10 to <1.0 Critical: ≥1.0 |

| Marshfield Labs marshfieldlabs.org | This compound (C5:1) | 0-30 days | <0.05 |

| 1-23 months | <0.09 | ||

| 2-17 years | <0.11 |

Advanced Methodologies for Tiglylcarnitine Analysis in Research

Quantitative Analytical Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technology for the quantitative analysis of acylcarnitines, including tiglylcarnitine, in research settings. albertahealthservices.carbmb.net This method offers high sensitivity and specificity, allowing for the detection and quantification of a wide array of acylcarnitines from a small amount of biological specimen. peerj.com The technique involves separating compounds using liquid chromatography before they are ionized and detected by a tandem mass spectrometer. albertahealthservices.ca Acylcarnitine analysis by LC-MS/MS is instrumental in studying various metabolic pathways, particularly those related to fatty acid and amino acid metabolism. nih.govmsacl.org

The power of LC-MS/MS lies in its ability to differentiate compounds based on both their chromatographic retention time and their mass-to-charge ratio (m/z), as well as the m/z of their fragments. rbmb.net This dual-layered identification significantly reduces interferences from the sample matrix and distinguishes between different acylcarnitine species. rbmb.netnih.gov Modern LC-MS/MS methods often avoid the need for cumbersome chemical derivatization, streamlining the analytical process and improving efficiency. msacl.org

Table 1: Example LC-MS/MS Parameters for Acylcarnitine Analysis

| Parameter | Specification 1 | Specification 2 |

| Chromatography | Reversed-Phase (C18) | Reversed-Phase (C8) |

| Column | Zorbax Eclipse XDB-C18, 3.5 µm | C8 reversed-phase column |

| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, 0.005% HFBA in water | Water with heptafluorobutyric acid (ion-pairing agent) |

| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in acetonitrile | Methanol (B129727)/Acetonitrile |

| Detection Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Data synthesized from multiple research sources. nih.govnih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of liquid chromatography that is particularly effective for separating polar and hydrophilic compounds like carnitine and its short-chain acyl derivatives. nih.govthermofisher.com In contrast to reversed-phase chromatography, HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. thermofisher.com

For acylcarnitine analysis, HILIC provides a robust method for separation without the need for derivatization. nih.govsigmaaldrich.com This is advantageous because it simplifies the sample preparation process and reduces potential analytical variability. Research has demonstrated that HILIC can successfully separate free carnitine from various acylcarnitines, and it can also resolve certain isomeric species, such as dicarboxylic and hydroxyl acylcarnitines, which might otherwise co-elute. nih.gov

Reversed-phase chromatography is the most widely used separation technique in HPLC and is frequently coupled with mass spectrometry for acylcarnitine analysis. phenomenex.comcoriolis-pharma.com This method utilizes a non-polar stationary phase, typically silica (B1680970) bonded with C8 or C18 alkyl chains, and a polar mobile phase, such as a water-acetonitrile or water-methanol mixture. phenomenex.comsigmaaldrich.com

Separation is based on hydrophobic interactions; less polar compounds are retained longer on the column. phenomenex.com For acylcarnitines, the length and structure of the acyl chain significantly influence retention time. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is commonly employed to elute acylcarnitines with varying polarities, from the more polar short-chain species to the more hydrophobic long-chain species. phenomenex.com The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can also be incorporated to improve the retention and peak shape of the permanently charged carnitine moiety. nih.govnih.gov

A significant challenge in the analysis of this compound (C5:1) is its existence as part of a group of isomeric compounds, which have the same mass and elemental composition. nih.govmsacl.org Direct infusion mass spectrometry cannot distinguish between these isomers, making chromatographic separation essential for accurate identification and quantification. rbmb.netnih.gov

The primary isomers of concern include 3-methylcrotonylcarnitine and 2-methylbutyroylcarnitine. msacl.orgmdpi.com Advanced chromatographic methods, particularly using reversed-phase columns, have been developed to resolve these species. nih.govmdpi.com For example, studies have shown that branched-chain acylcarnitines elute earlier than their straight-chain counterparts in reversed-phase systems. mdpi.com By carefully optimizing the chromatographic conditions (e.g., column chemistry, mobile phase composition, and gradient), baseline or near-baseline separation of these critical isomers can be achieved, allowing for their individual quantification. msacl.orgmdpi.com The use of ion mobility spectrometry (IMS) coupled with LC-MS is an emerging technique that adds another dimension of separation based on the molecule's size and shape, further enhancing the ability to resolve challenging isomers. fiu.edutofwerk.com

Table 2: Common Isomers of this compound (C5 Acylcarnitines)

| Compound Name | Molecular Formula | Note |

| This compound | C12H21NO4 | Isomer of isoleucine metabolism. msacl.orghmdb.ca |

| 3-Methylcrotonylcarnitine | C12H21NO4 | Isomer of leucine (B10760876) metabolism. msacl.org |

| Isovalerylcarnitine (B1198194) | C12H21NO4 | Isobaric but structurally distinct. mdpi.com |

| 2-Methylbutyroylcarnitine | C12H21NO4 | Isobaric but structurally distinct. mdpi.com |

| Valerylcarnitine | C12H21NO4 | Isobaric but structurally distinct. mdpi.com |

| Data synthesized from multiple research sources. |

Sample Preparation Strategies for Biological Matrices

Biological matrices such as plasma, serum, and urine are inherently complex, containing high concentrations of proteins, lipids, salts, and other endogenous molecules that can interfere with LC-MS/MS analysis. researchgate.netresearchgate.net Therefore, effective sample preparation is a critical step to remove these interferences, prevent contamination of the analytical instrument, and concentrate the analytes of interest. chromatographyonline.commdpi.com

Common strategies for preparing biological samples for acylcarnitine analysis include protein precipitation and various forms of extraction. researchgate.net Protein precipitation, often performed by adding a cold organic solvent like methanol or acetonitrile, is a straightforward method to remove the bulk of proteins from plasma or serum samples. nih.govresearchgate.net Following centrifugation, the supernatant containing the acylcarnitines can be further processed or directly injected into the LC-MS/MS system.

Solid-Phase Extraction (SPE) is a more selective and robust sample preparation technique used to clean up complex samples and concentrate analytes. thermofisher.comaocs.org SPE operates on the same principles as liquid chromatography, using a disposable cartridge or 96-well plate containing a solid sorbent to retain either the analytes or the interferences. thermofisher.com

For acylcarnitine analysis, both reversed-phase and ion-exchange SPE sorbents are utilized. nih.govaocs.org A typical SPE protocol involves a series of steps to ensure optimal purification and recovery. thermofisher.com An online SPE setup, where the extraction process is directly coupled to the HPLC system, can automate and expedite the sample cleanup process, reducing sample handling and analysis time. nih.gov

Table 3: Generalized Solid-Phase Extraction (SPE) Protocol for Acylcarnitines

| Step | Purpose | Typical Solvents/Procedure |

| 1. Conditioning | To activate the sorbent material for analyte retention. | Pass a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water or buffer) through the cartridge. |

| 2. Sample Loading | To apply the pre-treated biological sample to the sorbent. | The sample (e.g., deproteinized plasma) is loaded onto the cartridge at a slow, controlled flow rate. |

| 3. Washing | To remove weakly bound interferences from the sorbent. | A wash solvent (e.g., a weak buffer or a low-percentage organic solvent) is passed through, leaving the analytes of interest behind. |

| 4. Elution | To recover the purified analytes from the sorbent. | A strong elution solvent (e.g., a high-percentage organic solvent, often with an acid or base modifier) is used to disrupt the analyte-sorbent interaction and collect the analytes. |

| Protocol steps synthesized from general SPE guides and specific research. nih.govthermofisher.com |

Derivatization Methods for Enhanced Detection Sensitivity

The analysis of acylcarnitines, including this compound, via liquid chromatography-mass spectrometry (LC-MS) can present challenges due to their physicochemical properties. While methods for analyzing underivatized acylcarnitines exist, chemical derivatization is a powerful strategy frequently employed to overcome issues such as poor ionization efficiency, insufficient chromatographic separation, and matrix effects, thereby enhancing detection sensitivity and specificity. researchgate.netresearchgate.netopen.ac.uk The primary goal of derivatization in this context is to modify the analyte to improve its chromatographic behavior and increase its ionization efficiency in the mass spectrometer's ion source. ddtjournal.com

One of the most common and effective derivatization techniques for acylcarnitines is esterification, particularly butylation. nih.govresearchgate.net This process involves converting the carboxyl group of the carnitine moiety into a butyl ester. A typical method uses a solution of n-butanol containing acetyl chloride, which is added to the dried sample extract and incubated at an elevated temperature. nih.gov This butylation serves two main purposes:

Enhanced Ionization: The derivatization increases the hydrophobicity of the molecule and improves its ionization efficiency in positive-mode electrospray ionization (ESI), which is standard for acylcarnitine analysis. nih.govresearchgate.net

Improved Separation: Butylation is particularly advantageous for discriminating between isobaric and isomeric compounds. For example, dicarboxylic acylcarnitines are derivatized at both of their carboxyl groups, resulting in a different mass shift compared to a hydroxyacylcarnitine of the same nominal mass, allowing for their clear distinction by the mass spectrometer. nih.gov

Other derivatization reagents have been explored for various classes of metabolites, including those with carboxyl groups like acylcarnitines. These include reagents like primary amines, hydrazines, and bromides, which introduce a permanently charged or easily ionizable moiety onto the target analyte. mdpi.com For instance, derivatization with 3-nitrophenylhydrazine (B1228671) has been shown to increase the signal intensity of acylcarnitines. researchgate.net While not always necessary, especially with the increasing sensitivity of modern mass spectrometers, derivatization remains a crucial tool for applications requiring very low detection limits or when analyzing complex biological matrices where interferences can obscure the signal of underivatized this compound. open.ac.ukresearchgate.net

| Derivatization Method | Reagent Example | Principle of Enhancement | Reference |

|---|---|---|---|

| Esterification (Butylation) | n-butanol / Acetyl Chloride | Increases hydrophobicity, improves positive ionization efficiency, and allows discrimination of isobaric species like dicarboxylic acylcarnitines. | nih.gov |

| Hydrazine Derivatization | 3-Nitrophenylhydrazine | Introduces a readily ionizable group, increasing signal intensity in the mass spectrometer. | researchgate.net |

| Pentafluorophenacyl Ester Formation | Pentafluorophenacyl Bromide | Creates ester derivatives that can be profiled using HPLC coupled to MS, enhancing sensitivity and selectivity. | researchgate.net |

Metabolomics and Systems Biology Approaches Incorporating this compound

Untargeted and Targeted Metabolomics for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. This compound is frequently analyzed within two main metabolomics workflows: untargeted and targeted approaches. semanticscholar.org

Untargeted Metabolomics aims to measure as many metabolites as possible in a sample to generate a broad metabolic profile. thermofisher.com This hypothesis-generating approach is used to identify differences between experimental groups (e.g., healthy vs. disease) and discover potential biomarkers or perturbed pathways. semanticscholar.orgthermofisher.com In several untargeted studies, this compound has been putatively identified as part of a larger panel of acylcarnitines that show significant changes in response to stimuli or in disease states. For example, an untargeted analysis of urine from healthy individuals taking low-dose acetylsalicylic acid (aspirin) detected decreased levels of several acylcarnitines, including this compound. mdpi.comresearchgate.net This finding, among others, suggested that the drug affects fatty acid β-oxidation pathways. mdpi.comresearchgate.net Untargeted approaches rely on high-resolution mass spectrometry (HRMS) to detect thousands of features, which are then identified by matching their accurate mass and fragmentation patterns to spectral libraries. thermofisher.comfrontiersin.org

Targeted Metabolomics , in contrast, focuses on the precise measurement and quantification of a predefined set of metabolites. semanticscholar.orguab.edu This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy than untargeted methods because the analytical method is optimized for the specific analytes of interest. semanticscholar.org this compound is a common analyte in targeted acylcarnitine and amino acid panels used in clinical research and diagnostics. utmb.eduresearchgate.net Targeted analyses have been instrumental in elucidating the role of this compound in various metabolic disorders. Studies have shown that this compound, along with other short-chain acylcarnitines like isovalerylcarnitine (C5) and propionylcarnitine (B99956) (C3), is significantly associated with metabolic syndrome and type 2 diabetes. researchgate.netnih.gov Another targeted study identified this compound as one of seven metabolites in a plasma biomarker panel capable of distinguishing melanoma-bearing mice from healthy controls. semanticscholar.org

| Approach | Objective | Key Characteristics | Example Application for this compound | Reference |

|---|---|---|---|---|

| Untargeted Metabolomics | Hypothesis generation; comprehensive profiling | Broad scope, semi-quantitative, discovers novel or unexpected changes. | Detected as part of a general decrease in acylcarnitines, suggesting altered fatty acid β-oxidation after aspirin (B1665792) administration. | mdpi.comresearchgate.net |

| Targeted Metabolomics | Hypothesis testing; absolute quantification | High sensitivity and specificity for a pre-selected list of metabolites. | Quantified as a potential plasma biomarker for metabolic syndrome and certain cancers. | semanticscholar.orgresearchgate.netnih.gov |

Data Interpretation and Metabolic Network Reconstruction

The data generated from both untargeted and targeted metabolomics studies require sophisticated interpretation to yield biological insights. The process begins with statistical analysis to identify metabolites, such as this compound, that are significantly different between comparison groups. researchgate.net This is followed by pathway analysis, where the identified metabolites are mapped onto known metabolic pathways using bioinformatics databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). thermofisher.commdpi.com Software tools like MetaboAnalyst or MetScape are used to visualize these pathways and assess the impact of the observed metabolic changes. semanticscholar.orgmdpi.com For instance, identifying an increase in this compound could point towards a bottleneck in the catabolism of isoleucine or a disruption in ketone body metabolism, as tiglyl-CoA is an intermediate in these pathways. hmdb.ca

This pathway-level information is a critical component for metabolic network reconstruction . A metabolic network is a comprehensive, mathematical representation of all the metabolic reactions occurring within an organism. wikipedia.orgnih.gov These reconstructions are built by integrating data from genomics, transcriptomics, proteomics, and, crucially, metabolomics. wikipedia.org The quantitative data on metabolites like this compound, obtained from targeted metabolomics, helps to validate and refine these models. By incorporating empirical metabolite data, researchers can move from a static map of possible reactions to a dynamic model that simulates metabolic fluxes and predicts how the system will respond to perturbations. wikipedia.orgnih.gov Therefore, the analysis of this compound within metabolomics studies does not just provide information on a single biomarker but contributes valuable data for building and improving systems-level models of human metabolism and disease. nih.gov

Molecular and Cellular Mechanisms Governing Tiglylcarnitine Homeostasis

Enzymatic Regulation and Gene Expression

The maintenance of tiglylcarnitine levels within a narrow physiological range is crucial for cellular health, and this balance is intricately managed through the regulation of specific enzymes and the expression of their corresponding genes. The carnitine acyltransferase system, which includes carnitine O-acetyltransferase (CrAT), carnitine palmitoyltransferase I (CPT I), and carnitine palmitoyltransferase II (CPT II), is central to this process. mdpi.com

Allosteric and Feedback Control Mechanisms in Relevant Metabolic Pathways

Metabolic pathways are finely tuned by allosteric regulation and feedback control, ensuring that the production of metabolites matches cellular demand and that energy resources are not wasted. libretexts.orgkhanacademy.org

Allosteric Regulation: Allosteric enzymes possess regulatory sites distinct from their active sites. libretexts.org The binding of effector molecules to these sites can either increase (activation) or decrease (inhibition) the enzyme's activity by inducing a conformational change in the active site. libretexts.orglibretexts.org A key example in the context of fatty acid metabolism is the inhibition of CPT I by malonyl-CoA. researchgate.net When cellular energy levels are high and fatty acid synthesis is active, the resulting increase in malonyl-CoA levels allosterically inhibits CPT I, preventing fatty acid oxidation. nih.gov Conversely, when energy is required, malonyl-CoA levels drop, relieving the inhibition of CPT I and allowing fatty acid oxidation to proceed.

Feedback Inhibition: This is a common regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. khanacademy.orglibretexts.org This prevents the over-accumulation of the final product. For example, ATP, the final product of cellular respiration, acts as an allosteric inhibitor of key enzymes in glycolysis and the citric acid cycle. khanacademy.org When ATP levels are high, it signals that the cell has sufficient energy, and these pathways are slowed down. khanacademy.org Conversely, high levels of ADP, indicating a need for energy, act as an allosteric activator. libretexts.org In the context of this compound, which is derived from the catabolism of amino acids like isoleucine, the accumulation of downstream products can feedback to inhibit the enzymes involved in their own synthesis, thus maintaining homeostasis.

These regulatory mechanisms are interconnected and form a complex network that allows cells to respond efficiently to changes in their metabolic state.

Interactions with Mitochondrial Function and Dysfunction Research

This compound levels can serve as a valuable indicator of mitochondrial health and are closely linked to various aspects of mitochondrial function and dysfunction.

This compound as an Indicator of Mitochondrial Bioenergetic Status

The concentration of this compound in biological fluids can reflect the state of mitochondrial energy metabolism. Elevated levels of this compound have been observed in several inborn errors of metabolism, such as beta-ketothiolase deficiency and ECHS1 deficiency, where specific enzymatic steps in the breakdown of isoleucine and ketone bodies are impaired. hmdb.ca This leads to an accumulation of upstream metabolites, including tiglyl-CoA, which is then converted to this compound.

Link to Mitochondrial Quality Control and Oxidative Stress Responses

Mitochondrial quality control encompasses a range of processes that ensure the health and proper functioning of the mitochondrial network, including mitochondrial dynamics (fusion and fission), mitophagy (the selective removal of damaged mitochondria), and the response to oxidative stress. nih.govfrontiersin.org

Oxidative Stress: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. mdpi.com Mitochondria are a major source of ROS, and mitochondrial dysfunction can lead to increased ROS production. mdpi.com Some studies suggest that antioxidants may help alleviate symptoms associated with elevated this compound levels by reducing oxidative stress. In certain conditions, altered levels of this compound have been observed alongside markers of oxidative stress. mdpi.com For instance, in a study on tacrolimus-induced nephrotoxicity, significantly lower levels of this compound and other carnitine-related metabolites were found, which was suggested to impair antioxidant function and lead to renal tissue damage. mdpi.com This indicates that this compound levels may be linked to the cellular response to oxidative stress, although the precise mechanisms are still under investigation.

Further research is needed to fully elucidate the intricate relationship between this compound homeostasis and the complex pathways of mitochondrial quality control and oxidative stress responses.

Research in Animal Models of Disease Involving Tiglylcarnitine

Exploring Acquired Metabolic Dysregulation in Animal Models

In addition to inherited disorders, metabolic dysregulation can also be acquired as a result of environmental factors, such as diet, or as a consequence of other diseases. Animal models have been crucial in understanding the mechanisms underlying these acquired metabolic imbalances.

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Rodent models of metabolic syndrome, typically induced by high-fat or high-fructose diets, have been widely used to study the pathophysiology of this complex disorder labanimal.co.krnih.govresearchgate.net. While the primary focus of these studies has been on insulin resistance, dyslipidemia, and obesity, there is growing interest in understanding the associated changes in acylcarnitine metabolism.

In high-fat diet-induced obese mice, dietary supplementation with L-carnitine has been shown to ameliorate several components of metabolic syndrome, including body weight gain, glucose intolerance, and hyperlipidemia nih.gov. Although this study did not specifically measure tiglylcarnitine, it highlights the potential for carnitine metabolism to be a therapeutic target in metabolic syndrome.

Metabolomic studies in humans with metabolic syndrome have shown alterations in the acylcarnitine profile, though specific data on this compound is limited and sometimes conflicting hmdb.ca. Animal models provide a controlled environment to dissect the specific dietary and metabolic factors that contribute to these changes. Future research utilizing comprehensive acylcarnitine profiling in rodent models of metabolic syndrome will be important to clarify the role of specific acylcarnitines, including this compound, in the development and progression of this condition.

| Animal Model | Induction Method | Key Metabolic Features | Relevance to this compound Research |

|---|---|---|---|

| Rodent models of metabolic syndrome | High-fat diet, high-fructose diet | Obesity, insulin resistance, dyslipidemia | Potential for altered acylcarnitine profiles, including this compound, due to systemic metabolic stress. |

Mitochondria are central to cellular metabolism, and their dysfunction is implicated in a wide range of pathologies, including drug-induced organ toxicity. Acylcarnitines are increasingly being recognized as sensitive biomarkers of mitochondrial dysfunction nih.gov.

Animal models of drug-induced toxicity have been particularly useful in demonstrating the link between mitochondrial impairment and altered acylcarnitine profiles. For example, in a mouse model of acetaminophen-induced liver injury, a condition known to involve mitochondrial dysfunction, serum levels of various acylcarnitines were found to be elevated nih.gov. These studies suggest that the accumulation of acylcarnitines reflects the inability of damaged mitochondria to efficiently metabolize fatty acids. While these initial studies have not specifically reported on this compound, they provide a strong rationale for its inclusion in future metabolomic analyses of mitochondrial toxicity.

Furthermore, studies in zebrafish have shown that exposure to high levels of long-chain acylcarnitines can directly impair mitochondrial function and cardiac performance, highlighting the potential for acylcarnitine accumulation to be not just a biomarker, but also a contributor to cellular damage mdpi.com.

The investigation of this compound in animal models of mitochondrial-mediated pathologies is an emerging area of research. Given that tiglyl-CoA is a product of isoleucine catabolism, which occurs within the mitochondria, it is plausible that mitochondrial dysfunction could lead to the accumulation of tiglyl-CoA and consequently, this compound. Future studies employing comprehensive acylcarnitine profiling in animal models of mitochondrial disease are warranted to explore this hypothesis.

| Animal Model | Pathological Condition | Observed Acylcarnitine Changes | Potential Role of this compound |

|---|---|---|---|

| Mouse model of acetaminophen toxicity | Drug-induced mitochondrial dysfunction and liver injury | Elevation of serum acylcarnitines | As a potential biomarker of mitochondrial dysfunction, reflecting impaired isoleucine catabolism. |

Emerging Research Avenues and Future Directions for Tiglylcarnitine Studies

Discovery of Novel Biological Functions and Intermediates

While the primary role of acylcarnitines like tiglylcarnitine is to facilitate the transport of acyl-groups into the mitochondria for beta-oxidation, emerging evidence suggests their functions are more diverse. hmdb.ca Research is now delving into new biological roles and metabolic intermediates associated with this compound.

Recent metabolomic studies have identified this compound in various biological contexts, hinting at broader functions. For instance, its presence has been noted in the human placenta. hmdb.ca Furthermore, studies have shown that carnitine can modulate the ratio of acyl-CoA to free CoA, which in turn regulates key mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle, gluconeogenesis, and the urea (B33335) cycle. bevital.nonih.gov This suggests that fluctuations in this compound levels could have far-reaching effects on cellular energy homeostasis. researchgate.net

Future research will likely focus on elucidating these novel functions and identifying new metabolic intermediates that interact with or are derived from this compound. This could reveal previously unknown regulatory pathways and its involvement in cellular processes beyond fatty acid oxidation.

Development of Advanced Analytical and Isomer-Specific Technologies

The accurate measurement of this compound and its isomers is crucial for understanding its metabolic significance. Traditional methods like direct-infusion tandem mass spectrometry (DI-MS/MS) have limitations in distinguishing between isomeric forms of acylcarnitines. nih.govnih.gov This is a significant challenge as isomers can have different metabolic origins and clinical implications.

To address this, advanced analytical techniques are being developed. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a preferred method, allowing for the separation of isomeric species and improving the sensitivity and selectivity of detection. nih.govnih.gov Researchers are continuously refining these methods to enable the robust quantification of a wide array of acylcarnitine species, including low-abundance and isomeric forms. nih.gov The development of these technologies is critical for obtaining accurate acylcarnitine profiles, which are essential for both clinical diagnostics and basic research. nih.gov

A key area of development is the ability to differentiate this compound from its isomers, such as 3-methylcrotonyl-carnitine. nih.gov This requires sophisticated chromatographic separation techniques coupled with mass spectrometry. nih.gov The ongoing advancements in these analytical platforms will be instrumental in clarifying the specific roles of different acylcarnitine isomers in health and disease.

Systems-Level Integration of this compound Data in Multi-Omics Research for Deeper Mechanistic Understanding

To gain a holistic view of this compound's role in complex biological systems, researchers are increasingly integrating metabolomic data with other "omics" data, such as genomics, transcriptomics, and proteomics. azolifesciences.comnih.gov This multi-omics approach allows for the investigation of the intricate interplay between different molecular layers, from genetic predispositions to metabolic outputs. frontiersin.org

By combining these datasets, researchers can move from simple correlations to a more causal understanding of how changes at the genetic or transcriptional level influence this compound metabolism and, consequently, cellular function and disease phenotypes. genexplain.com For example, integrating metabolomic profiles with gene expression data can help identify regulatory networks that control this compound levels. plos.org

This systems-level approach is powerful for unraveling the complex mechanisms underlying diseases where this compound has been implicated, such as metabolic disorders and certain cancers. genexplain.com It provides a more comprehensive picture than any single-omics approach alone, enabling the identification of key molecular drivers and potential therapeutic targets. azolifesciences.com The future of this compound research lies in the continued application and refinement of these integrative, multi-omics strategies to unlock a deeper mechanistic understanding. nih.gov

Translational Research Implications for Understanding Disease Pathogenesis

The insights gained from basic and analytical research on this compound have significant translational implications for understanding the pathogenesis of various diseases. frontiersin.org Elevated levels of this compound have been identified as a biomarker for several inborn errors of metabolism, including beta-ketothiolase deficiency and ECHS1 deficiency. health.state.mn.us

Beyond rare metabolic disorders, altered this compound levels have been associated with more common and complex diseases. Studies have linked it to celiac disease, inflammatory bowel disease, cardiovascular disease, type 2 diabetes, and certain types of cancer. hmdb.caplos.org For instance, increased plasma levels of tigloyl-L-carnitine have been observed in mouse models of melanoma. caymanchem.com

Translational research aims to bridge the gap between these fundamental discoveries and clinical applications. frontiersin.org By understanding the role of this compound in disease mechanisms, researchers can explore its potential as a diagnostic or prognostic biomarker and investigate whether modulating its levels could be a therapeutic strategy. lsuhs.edu The use of translational models, from cell cultures to animal models, is crucial for investigating host-pathogen interactions and evaluating potential interventions. frontiersin.org

Table 1: Research Findings on this compound

| Research Area | Finding | Implication |

|---|---|---|

| Biological Functions | Found in human placenta. hmdb.ca | Suggests a role in fetal development or placental metabolism. |

| Analytical Technologies | LC-MS/MS allows for isomer-specific quantification. nih.govnih.gov | Enables more accurate assessment of metabolic pathways. |

| Multi-Omics Integration | Correlation found between this compound and pyruvate. plos.org | Indicates a link between fatty acid and glucose metabolism. |

| Translational Research | Elevated levels in certain metabolic disorders. health.state.mn.us | Serves as a key biomarker for newborn screening. |

| Disease Association | Increased levels in melanoma mouse models. caymanchem.com | Potential biomarker for cancer progression. |

| Disease Association | Associated with celiac and inflammatory bowel disease. hmdb.ca | Points to a role in gastrointestinal inflammation and metabolism. |

Q & A

Basic: What methodological approaches are recommended for quantifying tiglylcarnitine in biological samples?

This compound quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) in positive ion mode. Key parameters include:

- Chromatographic separation : Optimize column type (e.g., reversed-phase C18) and mobile phase composition to resolve this compound from isomers like isovalerylcarnitine.

- MS/MS transitions : Use m/z 244.1 → 145.2 for this compound, with collision energy set to 25 eV .

- Internal standards : Isotope-labeled analogs (e.g., deuterated carnitines) are critical for correcting matrix effects, though surrogate standards may be required if commercial options are unavailable .

- Quality control : Validate linearity (R² ≥ 0.99) and recovery rates using spiked plasma/serum samples .

Basic: What metabolic pathways and enzymes are directly linked to this compound regulation?

This compound is a byproduct of branched-chain amino acid (BCAA) catabolism , specifically isoleucine degradation. Key enzymes include:

- HSD17B10 : A mitochondrial dehydrogenase that oxidizes tiglyl-CoA to methylacrylyl-CoA. Mutations in HSD17B10 (e.g., p.Ala95Thr) impair this step, elevating this compound levels in HSD10 deficiency .

- Carnitine palmitoyltransferase 2 (CPT2) : Facilitates mitochondrial uptake of this compound for further β-oxidation. Dysregulation here may lead to secondary carnitine deficiencies .

Advanced: How can conflicting data on this compound levels in neurodegenerative vs. metabolic diseases be reconciled?

Contradictions arise from tissue-specific enzyme activity and disease pathophysiology :

- Neurodegeneration : In Alzheimer’s disease (AD), HSD17B10 overexpression reduces this compound levels due to enhanced mitochondrial clearance of tiglyl-CoA intermediates .

- HSD10 deficiency : Loss-of-function mutations in HSD17B10 cause this compound accumulation, linking it to infantile neurodegeneration .

- Experimental design considerations :

Advanced: What statistical and cohort design strategies improve the validation of this compound as a biomarker for chronic kidney disease (CKD)?

- Multi-omics integration : Combine metabolomics with proteomics (e.g., IP-10 cytokine levels) to identify mediating factors in CKD progression .

- Longitudinal cohorts : Track eGFR decline over ≥3 years, adjusting for baseline eGFR, diabetes status, and inflammation markers .

- Machine learning : Use LASSO regression or stepwise selection to isolate this compound’s predictive value among correlated metabolites (e.g., kynurenine) .

Advanced: How do genetic variants like HSD17B10 p.Ala95Thr influence this compound levels across populations?

- Allele frequency : The p.Ala95Thr variant is 76-fold more common in Finnish populations (MAF = 2.6%) than in non-Finnish Europeans, complicating cross-ethnic generalizability .

- Functional validation : Use CRISPR-edited cell models to confirm variant impact on enzyme kinetics and metabolite flux.

- Phenome-wide association studies (PheWAS) : Link HSD17B10 variants to clinical outcomes beyond neurodegeneration (e.g., renal or cardiovascular traits) .

Advanced: What experimental frameworks address this compound’s role in inflammatory pathways?

- In vitro models : Treat macrophages or renal tubular cells with this compound and measure IP-10 secretion via ELISA to assess inflammation mediation .

- Animal studies : Use HSD17B10 transgenic mice to dissect this compound’s dual role in β-amyloid toxicity and oxidative stress .

- Pathway enrichment analysis : Map this compound-associated genes (e.g., HSD17B10, CPT2) to KEGG pathways like "BCAA degradation" or "mitochondrial dysfunction" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.